

# Orbifloxacin tissue residue withdrawal period validation

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Orbifloxacin

CAS No.: 113617-63-3

Cat. No.: S538191

Get Quote

## Regulatory Framework for Withdrawal Periods

Withdrawal periods are established to ensure drug residues in edible animal tissues deplete to safe levels before human consumption. Here are the core principles from major regulatory bodies:

| Regulatory Aspect         | Key Principle                                                                                                                                     |
|---------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Purpose</b> [1]        | Ensure residues deplete to levels (tolerances) shown to be safe for consumers.                                                                    |
| <b>Basis</b> [2] [1]      | Set using statistical analysis (e.g., linear regression) of residue depletion data from studies following label directions.                       |
| <b>Extralabel Use</b> [1] | Use of a drug contrary to its label (e.g., in an unapproved species) is illegal for non-veterinarians and poses a significant public health risk. |

## Analytical Methods for Antibiotic Residue Determination

Although not specific to **orbifloxacin** tissue residues, recent research demonstrates advanced methods for detecting antibiotic residues in food matrices. The following table summarizes a multi-residue method capable of detecting **orbifloxacin**, which could be applied to tissue analysis.

| Method Aspect          | Description                                                                                                                                                      |
|------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>Technique</b> [3]   | SPE clean-up followed by UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry).                                                    |
| <b>Analytes</b> [3]    | Simultaneous determination of 25 antibiotics, including quinolones (e.g., orbifloxacin), macrolides, and sulfonamides.                                           |
| <b>Performance</b> [3] | High sensitivity (LOQ of 10.0 ng/g) and precision (RSD <20% for all analytes), suitable for monitoring residues below established Maximum Residue Limits (MRLs). |

## Workflow for Withdrawal Period Validation

The process of establishing a withdrawal period integrates the regulatory guidelines with laboratory analysis. The diagram below outlines the key steps in this workflow.



[Click to download full resolution via product page](#)

## Important Considerations for Orbifloxacin

- **Primary Indication:** **Orbifloxacin** is approved for use in dogs and cats only [4]. Federal law in the U.S. prohibits its extralabel use in food-producing animals [4].
- **Safety in Immature Animals:** **Orbifloxacin** and other quinolones are contraindicated in immature animals due to the risk of arthropathy, a concern that extends to young food-producing species [4].

The lack of publicly available residue depletion studies for **orbifloxacin** in food animals is consistent with its labeled indications. For research purposes, the established regulatory frameworks and modern analytical methodologies like UHPLC-MS/MS provide a clear pathway for generating and validating withdrawal periods for veterinary antibiotics.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. CPG Sec. 615.200 Proper Drug Use and Residue Avoidance by Non-Veterinarians | FDA [fda.gov]
2. Determination of withdrawal periods for edible tissue - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
3. Method validation for simultaneous determination of ... [sciencedirect.com]
4. Orbax (Orbifloxacin) Oral Suspension for Animal Use [drugs.com]

To cite this document: Smolecule. [Orbifloxacin tissue residue withdrawal period validation].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b538191#orbifloxacin-tissue-residue-withdrawal-period-validation>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)